molecular formula C14H20N6O2 B2455311 3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1058432-85-1

3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2455311
M. Wt: 304.354
InChI Key: GTAYCNCWFXBQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar triazolopyrimidines usually involves the cyclization of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide and 3-amino-3-((Z)-2-cyano-2-phenylvinylamino) maleonitrile using either triethyl orthoformate or triethyl orthopropionate in dimethylformamide .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be analyzed using various spectroscopic methods such as 1H/13C nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectroscopy . Single-crystal X-ray diffraction can also be used for structural characterization .

Scientific Research Applications

Synthesis Techniques and Potential Applications

Supercritical Fluid Synthesis

The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide showcases an environmentally friendly and efficient method for producing triazolopyrimidinone derivatives. This method could be applicable for synthesizing structurally similar compounds like the one , potentially offering a green chemistry approach to its production (Baklykov et al., 2019).

Spectral and Molecular Docking Analyses

Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has been analyzed using spectroscopic techniques and molecular docking, indicating its potential in cancer treatment through binding to protein active sites. Such studies provide a foundation for understanding the interaction mechanisms of triazolopyrimidinone derivatives at the molecular level, which could be relevant for the compound (Sert et al., 2020).

Antibacterial Activity

Research on derivatives of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, has shown antibacterial activity against various microbial strains. This suggests that compounds with a similar core structure might also possess antibacterial properties, warranting further investigation into their potential as antimicrobial agents (Lahmidi et al., 2019).

Heterocyclic Chemistry

The rearrangement of thiazolopyrimidines into triazolopyrimidines has been studied, highlighting the synthetic pathways that could potentially be applied to the synthesis of related compounds. Such reactions are crucial for developing new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Lashmanova et al., 2019).

Future Directions

Triazolopyrimidines, due to their potential biological activities, are of interest in the field of medicinal chemistry. Future research could focus on exploring their biological activities further and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

3-ethyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-3-20-13-12(16-17-20)14(22)19(9-15-13)8-11(21)18-6-4-10(2)5-7-18/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAYCNCWFXBQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCC(CC3)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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